4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC14662853
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H14N4O |
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Molecular Weight | 182.22 g/mol |
IUPAC Name | 4-amino-1-ethyl-N,N-dimethylpyrazole-3-carboxamide |
Standard InChI | InChI=1S/C8H14N4O/c1-4-12-5-6(9)7(10-12)8(13)11(2)3/h5H,4,9H2,1-3H3 |
Standard InChI Key | FUROZCHGLGPXLY-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=C(C(=N1)C(=O)N(C)C)N |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound features a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—substituted at positions 1, 3, and 4. The 1-position is occupied by an ethyl group (), while the 3-position contains a carboxamide group (). An amino group () is attached to the 4-position, completing the substitution pattern .
The IUPAC name, 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide, reflects this arrangement. Key structural identifiers include:
Physicochemical Properties
Predicted and experimental data highlight the following properties:
Property | Value | Source |
---|---|---|
Density | Predicted | |
Boiling Point | 379.6 \pm 27.0 \, ^\circ\text{C} | Predicted |
pKa | Predicted | |
Molecular Weight | 182.22 g/mol | Experimental |
The low pKa suggests weak acidity, likely attributable to the amino group. The density and boiling point align with trends observed in substituted pyrazoles .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters or nitriles under acidic or basic conditions .
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Alkylation: Introduction of the ethyl group at the 1-position using ethylating agents like ethyl iodide or diethyl sulfate.
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Carboxamide Functionalization: Reaction of a carboxylic acid intermediate with dimethylamine in the presence of coupling agents (e.g., DCC).
A representative pathway is illustrated below:
Industrial Production
While laboratory-scale synthesis is well-documented, industrial production optimizes yield and purity through:
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Continuous Flow Reactors: Enhancing reaction control and scalability.
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Advanced Purification: Chromatography and crystallization to achieve >98% purity .
Applications in Pharmaceutical Research
Biological Activity
Pyrazole derivatives exhibit diverse bioactivities, and this compound serves as a precursor for drugs targeting:
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Antimicrobial Agents: Modifications to the carboxamide group enhance interactions with bacterial enzymes .
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Anticancer Therapeutics: The amino group facilitates hydrogen bonding with kinase ATP-binding sites, inhibiting proliferation.
Case Studies
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